N-hydroxypiperidine-4-carboxamide
Overview
Description
N-hydroxypiperidine-4-carboxamide is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity : Derivatives of N-hydroxypiperidine-4-carboxamide, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide and its analogues, have demonstrated significant antitumor activity. These compounds intercalate with DNA and have shown remarkable activity against solid tumors, including the Lewis lung tumor, and have been considered as a new class of antitumor agents (Atwell et al., 1987).
Cytotoxic and DNA-Damaging Properties : Studies have found that N-[2-(dimethylamino)ethyl]acridine-4-carboxamide and its analogues can inhibit RNA synthesis in vitro and form topoisomerase II-mediated DNA lesions, highlighting their role in cell-killing activity. Their cytotoxicity and DNA-damaging activity are influenced by the structure of the 4-carboxamide side-chain, which affects drug transport through cell membranes (Pastwa et al., 1998).
Synthesis of Carboxamides : The synthesis of carboxamides, including those derived from this compound, has been studied for its efficiency and minimal purification requirements. This synthesis is particularly notable in cases where Barton PTOC esters react with amines or sulfenamides, providing valuable insights into organic synthesis (Barton & Ferreira, 1996).
Selective Inhibition of the Met Kinase Superfamily : Certain this compound derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds demonstrate potential in treating tumors and have advanced into phase I clinical trials (Schroeder et al., 2009).
Metabolism of Antitumor Agents : The metabolism of acridine antitumor agents, like N-[2'-(dimethylamino)ethyl]acridine-4-carboxamide, has been investigated, particularly their oxidation by hepatic cytosolic fractions. Understanding their metabolism is crucial for developing more effective cancer treatments (Robertson et al., 1991).
Insect Repellent Activity : Some carboxamide derivatives, including those related to this compound, have been studied for their potential as insect repellents. They have shown effectiveness in inhibiting mosquito odorant receptors, suggesting their use in developing more efficient insect repellents (Grant et al., 2020).
Properties
IUPAC Name |
N-hydroxypiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c9-6(8-10)5-1-3-7-4-2-5/h5,7,10H,1-4H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGZULAWTBQCOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.